Lipophilicity Modulation: Higher Calculated logP vs. Fluorinated Analog
The replacement of the 4-fluoro group with a 4-ethoxy group in the target compound increases lipophilicity, leading to a higher calculated logP value relative to the 4-fluoro-3-methylphenyl analog (CAS 2034379-02-5). Based on predicted properties, the 4-ethoxy-3-methylphenyl analog has a logP of approximately 2.8 versus 2.0 for the 4-fluoro-3-methyl analog [1]. This difference is consistent with the positive Hansch π value of the ethoxy group (+0.38) compared to fluorine (+0.14), indicating enhanced passive membrane permeability [2]. For CNS drug discovery programs where achieving optimal logP (2-4) is critical for blood-brain barrier penetration, the ethoxy analog may offer a superior starting point.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.8 |
| Comparator Or Baseline | 5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (logP ≈ 2.0) |
| Quantified Difference | Δ logP ≈ +0.8 (40% increase) |
| Conditions | Predicted using fragment-based calculation; structures confirmed by InChI and SMILES |
Why This Matters
A 0.8 logP unit increase places the ethoxy analog more centrally within the optimal CNS drug space (logP 2–4), potentially improving brain penetration and reducing the need for lipophilicity-enhancing prodrug strategies.
- [1] Life Chemicals. (2023). Product page for 5-[(4-Fluoro-3-methylphenyl)sulfonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. Kuujia.com. View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. View Source
